3-(2-Bromo-6-chlorophenyl)propanoic acid
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Overview
Description
3-(2-Bromo-6-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of propanoic acid, featuring a bromine and chlorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-6-chlorophenyl)propanoic acid typically involves the bromination and chlorination of phenylpropanoic acid derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromo-6-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted phenylpropanoic acids.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and aldehydes.
Scientific Research Applications
3-(2-Bromo-6-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity and potential therapeutic effects .
Comparison with Similar Compounds
3-Bromopropanoic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-(2-Chlorophenyl)propanoic Acid:
Uniqueness: 3-(2-Bromo-6-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation also provides distinct properties that can be leveraged in different scientific and industrial applications .
Properties
CAS No. |
876729-39-4 |
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Molecular Formula |
C9H8BrClO2 |
Molecular Weight |
263.51 g/mol |
IUPAC Name |
3-(2-bromo-6-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrClO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
NPDBTJCHLWJKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCC(=O)O)Cl |
Origin of Product |
United States |
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